

An In-Depth Technical Guide to Azido-PEG3-DYKDDDDK: Structure, Function, and Application

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Compound of Interest

Compound Name: Azido-PEG3-DYKDDDDK

Cat. No.: B12367723

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Introduction

Azido-PEG3-DYKDDDDK is a versatile, multifunctional chemical tool essential for modern proteomics and drug development. This heterobifunctional reagent integrates three key functional components: a terminal azide group, a hydrophilic polyethylene glycol (PEG) linker, and the well-characterized DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This strategic combination enables researchers to perform highly specific and efficient labeling, purification, and detection of target molecules.

The azide group serves as a reactive handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of the entire construct to alkyne-modified molecules with high specificity and efficiency. The PEG3 linker, a short chain of three repeating ethylene glycol units, enhances the solubility of the molecule in aqueous buffers and provides a flexible spacer arm, minimizing steric hindrance between the tagged molecule and its interacting partners or detection agents. The C-terminal DYKDDDDK peptide is a widely recognized epitope for which high-affinity monoclonal antibodies are commercially available, facilitating robust immunoprecipitation, affinity purification, and immunodetection of the labeled target.

This technical guide provides a comprehensive overview of the structure of **Azido-PEG3-DYKDDDDK**, detailed experimental protocols for its application in protein labeling and

purification, quantitative data to inform experimental design, and visual diagrams of key experimental workflows.

Core Structure and Properties

Azido-PEG3-DYKDDDDK is a synthetic molecule meticulously designed for bioconjugation applications. Its structure can be conceptually divided into three principal domains:

- Azide (N_3) Group:** This functional group is the cornerstone of the molecule's utility in click chemistry. It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole linkage.^[1] This bioorthogonal reaction is highly efficient and can be performed in complex biological mixtures with minimal side reactions.
- PEG3 Linker:** The triethylene glycol spacer confers several advantageous properties. Its hydrophilicity improves the overall solubility of the reagent and the resulting conjugate in aqueous solutions, which is crucial for biological experiments.^[2] The flexible nature of the PEG chain provides a spatial separation between the target molecule and the DYKDDDDK tag, which can reduce the potential for steric hindrance and improve the accessibility of the epitope for antibody binding.
- DYKDDDDK (FLAG®) Peptide Tag:** This octapeptide sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) is a highly immunogenic epitope.^[3] Its small size and hydrophilic nature minimize its impact on the structure, function, and localization of the protein to which it is attached.^[4] A key feature of the FLAG® tag is the availability of highly specific monoclonal antibodies that enable efficient and selective capture and detection of the tagged protein.^[3]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{50}H_{75}N_{13}O_{24}$	
Molecular Weight	1242.20 g/mol	
Purity	$\geq 95\%$ (HPLC)	
Solubility	Soluble in water and DMSO	

Data Presentation

FLAG®-Tag Protein Purification Yields

The DYKDDDDK portion of the **Azido-PEG3-DYKDDDDK** molecule allows for affinity purification of the labeled protein. The yield of purified protein can vary depending on the expression system, the specific protein, and the purification conditions. The following table provides typical protein yields for FLAG®-tag affinity chromatography.

Expression System	Typical Protein Yield (per mL of resin)	Reference
Mammalian Cells	0.6 - 1.0 mg	
E. coli	Variable, can be lower than other tags	

Note: While the FLAG®-tag system is renowned for its high specificity and gentle elution conditions, its binding capacity can be lower compared to other affinity tags.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein with **Azido-PEG3-DYKDDDDK** via CuAAC

This protocol describes the general steps for labeling a protein containing a terminal alkyne group with **Azido-PEG3-DYKDDDDK** using a copper-catalyzed click chemistry reaction.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
- Azido-PEG3-DYKDDDDK**
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

- Reaction buffer (e.g., PBS)
- Desalting column for purification

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG3-DYKDDDDK** in water or DMSO.
 - Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of **Azido-PEG3-DYKDDDDK**.
 - Add the copper catalyst components. A common approach is to pre-mix CuSO₄ and THPTA before adding to the reaction mixture, followed by the addition of sodium ascorbate to initiate the reaction.
 - Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
- Purification:
 - Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein.
- Verification:
 - Confirm the successful labeling of the protein by methods such as SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne was used) or by Western blot using an anti-FLAG® antibody.

Protocol 2: Affinity Purification of a Labeled Protein using Anti-FLAG® Resin

This protocol outlines the steps for purifying a protein that has been labeled with **Azido-PEG3-DYKDDDDK** using anti-FLAG® affinity chromatography.

Materials:

- Cell lysate or solution containing the **Azido-PEG3-DYKDDDDK**-labeled protein
- Anti-FLAG® M2 affinity gel/resin
- Wash buffer (e.g., Tris-buffered saline, TBS)
- Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or TBS containing 3x FLAG® peptide)
- Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) for acidic elution

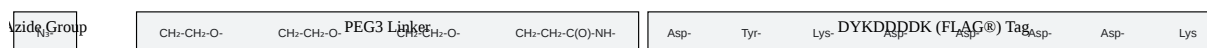
Procedure:

- Resin Equilibration:
 - Wash the anti-FLAG® affinity resin with wash buffer to remove any storage solution.
- Binding:
 - Incubate the protein solution with the equilibrated resin. The incubation can be performed in a batch format (in a tube with gentle rotation) or by passing the solution over a packed column. Incubation is typically carried out for 1-4 hours at 4°C.
- Washing:
 - Wash the resin extensively with wash buffer to remove non-specifically bound proteins. This step is critical for obtaining a high-purity product.
- Elution:

- Competitive Elution: Add an excess of 3x FLAG® peptide to the resin to compete with the bound protein for the antibody binding sites. This is a gentle elution method that preserves the native conformation of the protein.
- Acidic Elution: Alternatively, use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction. Immediately neutralize the eluted fractions with a neutralization buffer to prevent protein denaturation.
- Analysis:
 - Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity.

Mandatory Visualization

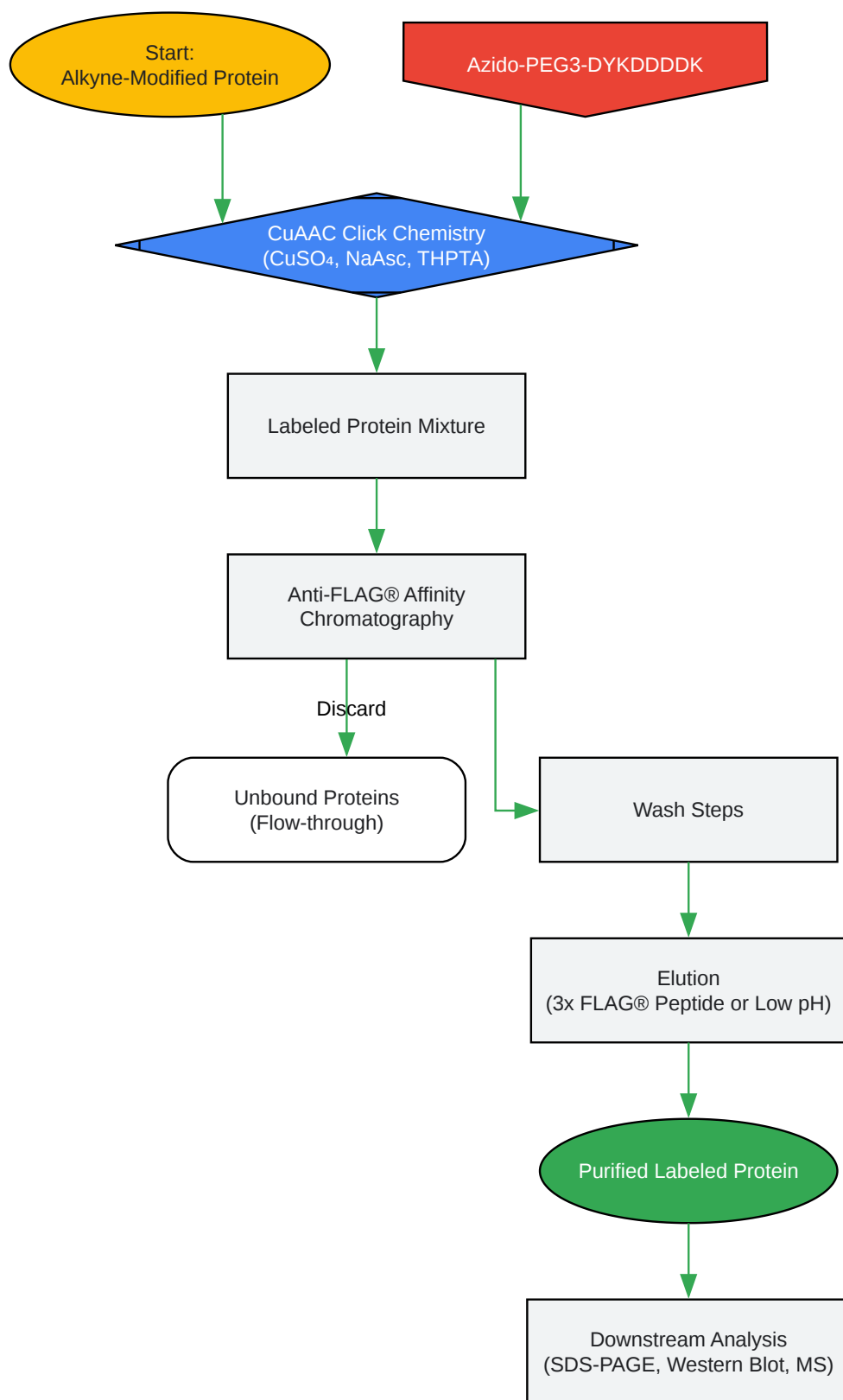
Structure of Azido-PEG3-DYKDDDDK



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Caption: Chemical structure of **Azido-PEG3-DYKDDDDK**.

Experimental Workflow: Protein Labeling and Purification



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Caption: Workflow for labeling and purification.

Logical Relationship: Bioorthogonal Labeling Strategy



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Caption: Strategy for bioorthogonal labeling.

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